Octanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 8-methyl 1-phenyl ester, (R*,S*)-
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Overview
Description
Octanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 8-methyl 1-phenyl ester, (R*,S*)- is a complex organic compound with a unique structure that includes both ester and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 8-methyl 1-phenyl ester, (R*,S*)- typically involves multiple steps. One common method includes the esterification of octanedioic acid with 8-methyl 1-phenyl alcohol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The ester and sulfonyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ester and sulfonyl groups make it a valuable tool for probing biochemical processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Octanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 8-methyl 1-phenyl ester, (R*,S*)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, while the sulfonyl group can participate in various chemical reactions. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Octanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 8-methyl 1-phenyl ester, (R,R)-**
- Octanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 8-methyl 1-phenyl ester, (S,S)-**
Uniqueness
The (R*,S*)- isomer of this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities and chemical properties compared to its (R*,R*)- and (S*,S*)- counterparts.
Properties
CAS No. |
112375-50-5 |
---|---|
Molecular Formula |
C25H32O6S |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
8-O-methyl 1-O-phenyl (2S)-2-[(1R)-1-(benzenesulfonyl)-2-methylpropyl]octanedioate |
InChI |
InChI=1S/C25H32O6S/c1-19(2)24(32(28,29)21-15-9-5-10-16-21)22(17-11-6-12-18-23(26)30-3)25(27)31-20-13-7-4-8-14-20/h4-5,7-10,13-16,19,22,24H,6,11-12,17-18H2,1-3H3/t22-,24-/m1/s1 |
InChI Key |
FOJBTQRXCSKPJJ-ISKFKSNPSA-N |
Isomeric SMILES |
CC(C)[C@H]([C@@H](CCCCCC(=O)OC)C(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(CCCCCC(=O)OC)C(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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